N-(4-Chloro-phenyl)-4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide
Overview
Description
N-(4-Chloro-phenyl)-4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide is a useful research compound. Its molecular formula is C21H17ClF3N3O and its molecular weight is 419.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with similar structural motifs. This method provides a promising approach for quality control in pharmaceutical analysis, demonstrating the compound's utility in analytical chemistry techniques (Ye et al., 2012).
Histone Deacetylase Inhibitor for Anticancer Therapy
Research on a compound sharing a similar benzamide core structure, MGCD0103, reveals its role as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity and highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).
Synthesis of Aromatic Polymers
A study on the synthesis and characterization of aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings illustrates the compound's relevance in materials science, especially for creating polymers with specific solubility and thermal properties (Lin et al., 1990).
Antitubercular Scaffold
The synthesis of benzamide derivatives for antitubercular activity showcases the potential of compounds with benzamide moieties in developing new antimicrobial agents. This research emphasizes the compound's application in addressing tuberculosis, with a focus on drug discovery and development (Nimbalkar et al., 2018).
Organosoluble Polyimides
Investigations into the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain provide insights into the compound's utility in polymer chemistry, particularly for creating materials with desirable solubility and thermal properties (Liu et al., 2002).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-3-5-14(6-4-13)20(29)26-17-9-7-16(22)8-10-17/h3-12H,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOQJBGBZBEWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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